REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[C:4](C)[CH:5]([O:8][CH3:9])[O:6][CH3:7].C1N2CN3CN(C2)CN1C3.[Cl-].[Na+].[CH:23]([O:26]C(C)C)(C)C>O>[CH3:9][O:8][CH:5]([O:6][CH3:7])[CH:4]=[C:3]([CH3:2])[CH:23]=[O:26] |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
the type Na resin was added
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Type
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STIRRING
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Details
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the mixture was stirred at 70° C. for 6 hours
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Duration
|
6 h
|
Type
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CUSTOM
|
Details
|
The isopropyl ether layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C(C=O)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |